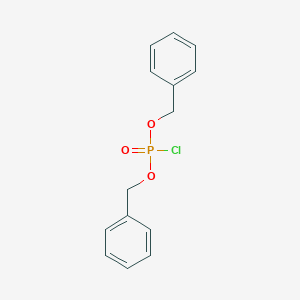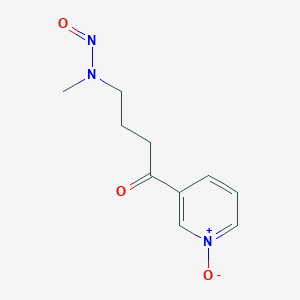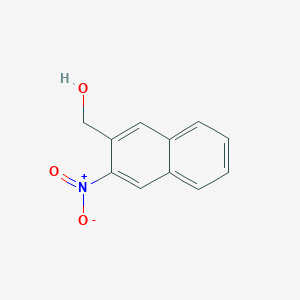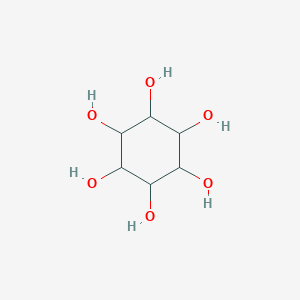
4-Methylumbelliferyl glucuronide
Overview
Description
4-Methylumbelliferyl glucuronide (4-MUG) is a synthetic compound that is widely used in scientific research and lab experiments. It is a fluorescent substrate, meaning it absorbs and emits light when exposed to certain wavelengths of light. 4-MUG is used in a variety of lab experiments, including enzyme activity assays, cell viability assays, and more.
Scientific Research Applications
Detection of Escherichia coli in Foods : A study by Robison (1984) found that the 4-methylumbelliferyl-beta-D-glucuronide assay is a rapid, accurate, simple, and cost-effective method for detecting Escherichia coli in food items, demonstrating high agreement with other methods (Robison, 1984).
Detection of Fecal Pollution in River Waters : Research by Farnleitner et al. (2002) revealed that the hydrolysis rate of 4-MUG in river waters is effective in detecting fecal pollution, especially in scenarios with decreased pollution levels (Farnleitner et al., 2002).
Measuring Production of β-D-glucuronides : Trubetskoy and Shaw (1999) demonstrated that the 4-MUG cleavage assay is highly sensitive and adaptable for detecting β-D glucuronides generated by recombinant UDP-glycosyl transferase enzymes in high-throughput formats (Trubetskoy & Shaw, 1999).
Inhibition of Hyaluronan Synthesis and Autoimmune Diabetes : Nagy et al. (2019) found that 4-MUG effectively inhibits hyaluronan synthesis, thereby promoting T-cell expansion and preventing autoimmune diabetes. This study also highlighted its higher bioavailability than previously thought (Nagy et al., 2019).
Treatment of Hepatic Fibrosis : Ratna et al. (1993) suggested that 4methylumbelliferone and its metabolites, found in the rat liver, indicate that 4methylumbelliferyl sulfate could be a more effective drug for treating hepatic fibrosis (Ratna et al., 1993).
Detection of E. coli in Water Samples : A comparative study by Clark et al. (1991) on commercial 4-MUG preparations revealed significant differences in detecting E. coli from treated water samples compared to standard methods, primarily due to false-negative results (Clark et al., 1991).
Mechanism of Action
Target of Action
The primary target of 4-Methylumbelliferyl-beta-D-glucuronide (also known as 4-Methylumbelliferyl glucuronide or 4-Methylumbelliferone glucuronide ) is the enzyme β-glucuronidase . This enzyme is produced by most strains of Escherichia coli and other Enterobacteriaceae . It plays a crucial role in the hydrolysis of β-d-glucopyranosid-uronic derivatives to aglycons and d-glucuronic acid .
Mode of Action
4-Methylumbelliferyl-beta-D-glucuronide acts as a fluorogenic substrate for β-glucuronidase . When cleaved by β-glucuronidase, it releases the fluorescent moiety 4-methylumbelliferyl (4-MU) . The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases .
Biochemical Pathways
The action of 4-Methylumbelliferyl-beta-D-glucuronide is primarily involved in the β-glucuronidase reporter system , also known as the GUS reporter system . This system is used for the fluorescent detection of β-glucuronidase gene expression in E. coli and transformed plants .
Pharmacokinetics
It is known that the compound is soluble in dmso at a concentration of 50 mg/ml, forming a clear, colorless to very faintly yellow solution .
Result of Action
The cleavage of 4-Methylumbelliferyl-beta-D-glucuronide by β-glucuronidase results in the release of 4-MU, which exhibits fluorescence . This fluorescence is used to detect the activity of β-glucuronidase and the number of E. coli . In plant molecular studies, it is used to examine gene expression under various promoters .
Action Environment
The action of 4-Methylumbelliferyl-beta-D-glucuronide is influenced by environmental factors such as pH, which affects the fluorescence of 4-MU . The compound is commonly used for the detection of transformed plants, showing low levels of fluorescence until treatment with glucuronidase (GUS) encoded in transformed plants .
Future Directions
4-Methylumbelliferone (4MU) has shown potential in treating inflammation, autoimmunity, and cancer . It has been demonstrated to have a cytotoxic effect on GBM cells, highlighting its potential usefulness to improve GBM treatment . Further studies are needed to fully understand the broad spectrum of effects of 4-Methylumbelliferyl glucuronide and its potential therapeutic applications .
Biochemical Analysis
Biochemical Properties
4-Methylumbelliferyl-beta-D-glucuronide is a substrate for the enzyme β-glucuronidase . When cleaved by β-glucuronidase, it releases a fluorescent compound, 4-methylumbelliferone . This property makes it a valuable tool for detecting the activity of β-glucuronidase and the number of Escherichia coli .
Cellular Effects
The cleavage of 4-Methylumbelliferyl-beta-D-glucuronide by β-glucuronidase can be used to monitor gene expression in various cellular processes . For instance, it is used in plant molecular studies to examine gene expression under various promoters .
Molecular Mechanism
The molecular mechanism of 4-Methylumbelliferyl-beta-D-glucuronide involves its interaction with the enzyme β-glucuronidase . The enzyme cleaves 4-Methylumbelliferyl-beta-D-glucuronide, releasing 4-methylumbelliferone, which fluoresces under UV light .
Temporal Effects in Laboratory Settings
The effects of 4-Methylumbelliferyl-beta-D-glucuronide can change over time in laboratory settings
Metabolic Pathways
4-Methylumbelliferyl-beta-D-glucuronide is involved in the metabolic pathway of β-glucuronidase
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O9/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22/h2-5,11-14,16,18-20H,1H3,(H,21,22)/t11-,12-,13+,14-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQXEQLMMNGFDU-JHZZJYKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891502 | |
| Record name | 4-Methylumbelliferyl glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6160-80-1 | |
| Record name | 4-Methylumbelliferyl β-D-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6160-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylumbelliferyl glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006160801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .beta.-D-Glucopyranosiduronic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methylumbelliferyl glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-yl β-D-glucopyranosiduronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.624 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[3-Oxo-3-(3-pyridyl)propyl]-1,3-dioxolane](/img/structure/B14012.png)


![N-[(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-2-oxooxolan-3-yl]acetamide](/img/structure/B14024.png)




![2-[1-(Dimethylamino)ethyl]indole](/img/structure/B14033.png)
![6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B14039.png)
